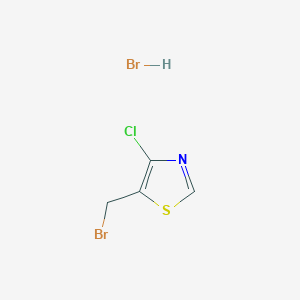
5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group and a chlorine atom attached to the thiazole ring, along with a hydrobromide salt. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide typically involves the bromination of 4-chloro-1,3-thiazole. One common method is to react 4-chloro-1,3-thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative. The product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
For large-scale industrial production, the process may be optimized to increase yield and reduce costs. This can involve the use of more efficient brominating agents and solvents, as well as improved reaction conditions such as temperature control and continuous flow reactors. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new thiazole derivatives.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: New thiazole derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives with a methyl group or other reduced forms.
科学的研究の応用
5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which can be used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving thiazole derivatives.
Medicine: Thiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. This compound can be used in the development and testing of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide involves its interaction with biological molecules, particularly enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The chlorine atom and thiazole ring can also interact with specific molecular targets, affecting their function and signaling pathways.
類似化合物との比較
Similar Compounds
4-Chloro-1,3-thiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Methyl-4-chloro-1,3-thiazole: Contains a methyl group instead of a bromomethyl group, leading to different reactivity and applications.
5-(Bromomethyl)-1,3-thiazole: Lacks the chlorine atom, which can affect its chemical properties and biological activity.
Uniqueness
5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is unique due to the presence of both the bromomethyl group and the chlorine atom on the thiazole ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various chemical and biological applications.
特性
IUPAC Name |
5-(bromomethyl)-4-chloro-1,3-thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNS.BrH/c5-1-3-4(6)7-2-8-3;/h2H,1H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFZIIPKSSLJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)CBr)Cl.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














